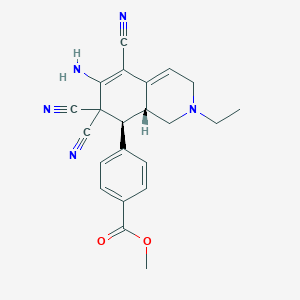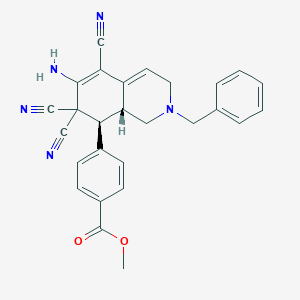![molecular formula C24H21N5OS3 B459610 3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-55-0](/img/structure/B459610.png)
3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a benzothiazole moiety, a thienopyridine core, and a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps:
-
Formation of the Benzothiazole Moiety: : The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole core.
-
Introduction of the Butylsulfanyl Group: : The butylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzothiazole derivative with butylthiol in the presence of a suitable base.
-
Construction of the Thienopyridine Core: : The thienopyridine core is synthesized through a cyclization reaction involving a pyridine derivative and a thiophene derivative. This step often requires the use of a strong acid or base to facilitate the cyclization process.
-
Coupling Reactions: : The final step involves coupling the benzothiazole derivative with the thienopyridine core. This is typically achieved through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the butylsulfanyl group, forming sulfoxides or sulfones.
-
Reduction: : Reduction reactions can occur at the nitro groups or other reducible functionalities present in the molecule.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are used under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a subject of interest in pharmaceutical research.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern and the presence of the pyridine ring. These structural features may confer unique biological activities and reactivity profiles, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-amino-N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5OS3/c1-2-3-12-31-24-29-18-6-4-15(13-19(18)32-24)27-22(30)21-20(25)16-5-7-17(28-23(16)33-21)14-8-10-26-11-9-14/h4-11,13H,2-3,12,25H2,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREWXKRQSXUHHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ETHYL 3-AMINO-2-(4-FLUOROBENZOYL)-4-[4-(METHOXYCARBONYL)PHENYL]-6-METHYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE](/img/structure/B459528.png)
![6-Amino-4-(3-methoxyphenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459529.png)
![tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B459530.png)
![Ethyl 3-amino-2-(4-methoxybenzoyl)-4-(4-methoxycarbonylphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B459531.png)
![Ethyl 3-amino-4-(4-methoxycarbonylphenyl)-6-methyl-2-(4-methylbenzoyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B459532.png)
![Ethyl 2-(adamantane-1-carbonyl)-3-amino-4-(4-methoxycarbonylphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B459533.png)
![6-Amino-4-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459535.png)
![2-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B459537.png)
![3-amino-4-cyano-5-[3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B459538.png)
![4-amino-2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-N-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B459542.png)
![4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate](/img/structure/B459544.png)
![2-[4-(6-Amino-5,7,7-tricyano-2-propyl-1,2,3,7,8,8a-hexahydroisoquinolin-8-yl)phenoxy]acetamide](/img/structure/B459545.png)


